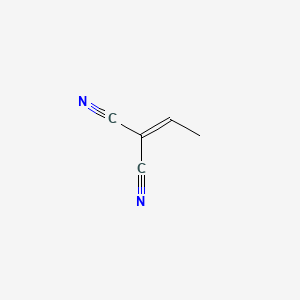

Propanedinitrile, ethylidene-

Description

Historical Context and Evolution of Research on Malononitrile (B47326) Derivatives

The study of malononitrile and its derivatives has a rich history rooted in the development of condensation reactions. Malononitrile (CH₂(CN)₂) itself is a highly reactive organic compound, and its derivatives are recognized as key synthons for alkylidenemalononitriles, which feature an activated carbon-carbon double bond. researchgate.net This reactivity has made malononitrile derivatives a subject of extensive research in organic chemistry. researchgate.net

A pivotal reaction in the synthesis of compounds like ethylidene propanedinitrile is the Knoevenagel condensation, a modification of the aldol (B89426) condensation named after the German chemist Emil Knoevenagel. bhu.ac.in This reaction typically involves the nucleophilic addition of a compound with an active hydrogen, such as malononitrile, to a carbonyl group of an aldehyde or ketone, followed by dehydration. bhu.ac.in In the case of ethylidene propanedinitrile, the reaction occurs between malononitrile and acetaldehyde (B116499). lookchem.com

Early research into the condensation of malononitrile with aldehydes laid the groundwork for the synthesis of a wide array of derivatives. These compounds have been investigated for their potential applications in various fields, including the synthesis of pharmaceuticals and dyes. researchgate.net The unique electronic properties conferred by the two nitrile groups make these molecules highly versatile in chemical transformations.

Contemporary Significance in Chemical Synthesis and Materials Innovation

In modern chemistry, propanedinitrile, ethylidene- and its related structures continue to be of significant interest. They serve as valuable precursors in the synthesis of more complex molecules, particularly heterocyclic compounds which are integral to many areas of chemistry, including pharmaceuticals and agrochemicals. smolecule.com The ethylidene group, in conjunction with the dinitrile moiety, provides multiple reactive sites for further chemical modification. vulcanchem.com

The applications of malononitrile derivatives have expanded into the realm of materials science. These compounds are explored for their potential in developing specialty materials with unique optical and electronic properties. smolecule.com For instance, derivatives of ethylidene propanedinitrile have been investigated for their use in nonlinear optical (NLO) materials, which can alter the properties of light and have applications in technologies like frequency conversion and optical switching. numberanalytics.comacademie-sciences.fr Furthermore, specific derivatives have been developed as fluorescent probes for biological imaging, such as in the detection of protein aggregates associated with neurodegenerative diseases. researchgate.netnih.gov

The ongoing research into propanedinitrile, ethylidene- and its analogues underscores their importance as versatile chemical intermediates with a wide range of potential applications, from the synthesis of bioactive molecules to the creation of advanced materials.

Detailed Research Findings

Synthesis and Properties

Propanedinitrile, ethylidene- is primarily synthesized via the Knoevenagel condensation of acetaldehyde with malononitrile. lookchem.com This reaction is often catalyzed by a weak base. The physical and chemical properties of the parent compound are summarized in the table below.

| Property | Value |

| CAS Number | 1508-07-2 |

| Molecular Formula | C₅H₄N₂ |

| Molecular Weight | 92.1 g/mol |

| IUPAC Name | 2-ethylidenepropanedinitrile |

| Canonical SMILES | CC=C(C#N)C#N |

Reactivity and Applications in Synthesis

The reactivity of propanedinitrile, ethylidene- is characterized by the electrophilic nature of the α,β-unsaturated system and the reactivity of the nitrile groups. This makes it a useful participant in various chemical reactions, including Michael additions and cycloadditions. researchgate.netmasterorganicchemistry.com

The compound is a valuable building block for the synthesis of a variety of heterocyclic compounds. For example, substituted ethylidene propanedinitriles have been used to synthesize thiophene (B33073) derivatives. semanticscholar.orgnih.gov The general scheme for such a synthesis involves the reaction of the ethylidene propanedinitrile with elemental sulfur in the presence of a base. nih.gov

Table of Substituted Ethylidene Propanedinitrile Derivatives and their Synthetic Applications:

| Derivative | Reactants | Product Class | Reference |

| [1-(3-fluoro-4-methoxyphenyl)ethylidene]propanedinitrile | 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile | Precursor for thiophene synthesis | semanticscholar.orgnih.gov |

| {1-[6-(dimethylamino)naphthalen-2-yl]ethylidene}propanedinitrile (DDNP) | 1-[6-(dimethylamino)naphthalen-2-yl]ethanone, malononitrile | Fluorescent probe for amyloid aggregates | researchgate.net |

| 2-[1-(Furan- or thiophen-2-yl)ethylidene]malononitriles | 2-Acetylfuran or 2-acetylthiophene, malononitrile | Precursors for dihydropyridines and pyrazolo-naphthyridines | eurjchem.com |

Role in Materials Innovation

The unique electronic structure of propanedinitrile, ethylidene- and its derivatives makes them attractive for applications in materials science. The presence of the cyano groups, which are strong electron-withdrawing groups, in conjugation with the double bond, can lead to significant nonlinear optical (NLO) properties. academie-sciences.fr

Research has shown that chromophores containing the tricyanofuran acceptor moiety, which is structurally related to dinitrile compounds, can exhibit large molecular hyperpolarizabilities, a key parameter for second-order NLO materials. academie-sciences.fr While direct data on the NLO properties of the parent ethylidene propanedinitrile is scarce, the synthesis of various aromatic and heterocyclic derivatives points to a strategy of "tailor-making" molecules with specific optical properties. academie-sciences.fr

Furthermore, the derivatization of ethylidene propanedinitrile has led to the development of fluorescent molecules. A notable example is {1-[6-(dimethylamino)naphthalen-2-yl]ethylidene}propanedinitrile (DDNP) and its analogues, which have been successfully used as molecular probes for the in vitro and in vivo assessment of amyloid protein aggregates, which are hallmarks of Alzheimer's disease. researchgate.netnih.gov These molecules are designed to have specific optical properties that allow for their use in fluorescence microscopy. researchgate.net

Structure

3D Structure

Properties

CAS No. |

1508-07-2 |

|---|---|

Molecular Formula |

C5H4N2 |

Molecular Weight |

92.1 g/mol |

IUPAC Name |

2-ethylidenepropanedinitrile |

InChI |

InChI=1S/C5H4N2/c1-2-5(3-6)4-7/h2H,1H3 |

InChI Key |

VPGXPWHNPQONBA-UHFFFAOYSA-N |

SMILES |

CC=C(C#N)C#N |

Canonical SMILES |

CC=C(C#N)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Propanedinitrile, Ethylidene and Its Derivatives

Catalytic Approaches in Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to desired molecules with high efficiency and selectivity. For ethylidene malononitrile (B47326) and its derivatives, both organocatalysis and metal-catalyzed processes have been instrumental in developing novel synthetic routes.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool, providing a cost-effective and often less toxic alternative to traditional metal catalysts. researchgate.net In the context of ethylidene malononitrile derivatives, organocatalysts have been employed to facilitate elegant cascade reactions. For instance, quinine (B1679958) has been used as a catalyst in the cascade reaction of 2-ethylidene 1,3-indandiones with isatylidene-malononitriles. acs.orgnih.gov This process proceeds through a sequence involving a vinylogous Michael addition, aldol (B89426) cyclization, and rearrangement to produce unique spiro-bridged heterocyclic compounds with high diastereoselectivity. acs.orgnih.govconsensus.app

Metal-catalyzed processes also play a crucial role in the synthesis and functionalization of ethylidene malononitrile. A notable example is the Knoevenagel condensation between malononitrile and various ketones to form ethylidene malononitrile derivatives. Research has shown that calcium hydroxide (B78521) (Ca(OH)₂) is an efficient and economical catalyst for the synthesis of arylethylidene malononitriles from substituted acetophenones and malononitrile. researchgate.netresearchgate.net This method is effective even in the absence of a solvent. researchgate.netresearchgate.net

Furthermore, transition metals like palladium are used in more complex transformations. A novel palladium(0)-catalyzed three-component [3 + 2] cycloaddition has been developed, reacting propargyl trifluoroacetates, ethylidene malononitriles, and allyltributylstannane (B1265786). acs.org This reaction efficiently produces highly substituted cyclopentenes under mild conditions, likely proceeding through an in-situ generated palladium carbene complex. acs.org

Table 1: Comparison of Catalytic Approaches

| Catalytic System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Organocatalysis | |||

| Quinine | 2-Ethylidene 1,3-indandione, Isatylidene-malononitrile | Spiro-bridged heterocycles | High diastereoselectivity, Cascade reaction acs.orgnih.gov |

| Metal Catalysis | |||

| Calcium Hydroxide | Substituted Acetophenone, Malononitrile | Arylethylidene malononitrile | Efficient, Economical, Solvent-free conditions researchgate.netresearchgate.net |

| Palladium(0) | Propargyl trifluoroacetate, Ethylidene malononitrile, Allyltributylstannane | Substituted cyclopentenes | Three-component cycloaddition, Mild conditions acs.org |

Green chemistry focuses on designing chemical processes that minimize waste and the use of hazardous substances. acs.org Several principles of green chemistry are applicable to the synthesis of ethylidene malononitrile and its derivatives, including catalysis, atom economy, and the use of environmentally benign solvents. acs.orgscispace.com

The use of catalytic reagents is superior to stoichiometric ones as it reduces waste. acs.org The Ca(OH)₂-catalyzed synthesis of arylethylidene malononitriles is a prime example of a green synthetic route. researchgate.netresearchgate.net It is described as a simple, efficient, economical, and environmentally benign process. researchgate.netresearchgate.net A key advantage is its ability to proceed under solvent-free conditions at room temperature, which significantly reduces energy consumption and eliminates solvent waste. researchgate.netresearchgate.net The catalyst itself, calcium hydroxide, is inexpensive and less alkaline compared to other metal hydroxides. researchgate.net

Another green approach involves using water as a reaction medium. Recent advances have explored the use of amino acid ionic liquids (AAILs) as catalysts for Knoevenagel condensations in aqueous media, which can be extended to ketones for synthesizing compounds like 2-[1-(4-aminophenyl)ethylidene]propanedinitrile. Similarly, some multi-component reactions for synthesizing derivatives have been developed using a water/ethanol (B145695) mixture, which is a more environmentally friendly solvent system than many organic solvents. semanticscholar.orgnih.gov These methods align with the green chemistry goal of using safer solvents and designing for energy efficiency. acs.orgrjpn.org

Table 2: Green Chemistry Metrics in Ethylidene Malononitrile Synthesis

| Synthetic Method | Green Principle Applied | Environmental Benefit |

|---|---|---|

| Ca(OH)₂ Catalysis | Catalysis, Solvent-free conditions | Reduced waste, Low energy consumption, Inexpensive catalyst researchgate.netresearchgate.net |

| AAIL Catalysis | Use of safer solvents (water), Catalysis | Elimination of hazardous organic solvents, Ambient temperature reaction |

| MCR in aq. EtOH | Use of safer solvents | Reduced environmental impact from solvents semanticscholar.orgnih.gov |

Organocatalysis and Metal-Catalyzed Processes

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. acs.orgfrontiersin.org This strategy offers high atom economy and reduces the time, energy, and waste associated with multi-step syntheses. wikipedia.org

Ethylidene malononitrile and its precursor, malononitrile, are frequently used in MCRs to construct complex heterocyclic structures. A one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and cyclohexanone (B45756) in aqueous ethanol can produce polyhydronaphthalene derivatives. semanticscholar.org In this sequence, the Knoevenagel condensation of the aldehyde and malononitrile forms a benzylidene malononitrile intermediate (an arylethylidene malononitrile derivative), which then undergoes further reactions. semanticscholar.org

A more advanced example is the palladium-catalyzed three-component [3 + 2] cycloaddition mentioned earlier, which combines propargyl trifluoroacetates, ethylidene malononitriles, and allyltributylstannane to create functionalized cyclopentenes. acs.org This demonstrates how MCRs can be used not just to synthesize a core structure but also to introduce significant molecular complexity in a single operation. acs.org Researchers have also utilized four-component reactions involving malononitrile to generate bicyclic systems, highlighting the versatility of this building block in convergent synthesis strategies. nih.gov

Tandem Reaction Sequences and Cascade Cyclizations

Tandem, domino, or cascade reactions are processes involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous step, all under the same reaction conditions. wikipedia.orgrsc.org These sequences are prized for their elegance and efficiency in rapidly building molecular complexity from simple starting materials. rsc.org

The synthesis of derivatives of ethylidene malononitrile often leverages such strategies. The quinine-catalyzed reaction between 2-ethylidene 1,3-indandiones and isatylidene-malononitriles is a classic example of an organocatalytic cascade reaction. acs.orgnih.gov The sequence is initiated by a Michael addition, which then triggers an intramolecular cyclization and a subsequent rearrangement to form a complex final product. acs.org

In the realm of metal catalysis, a one-pot tandem reaction for the synthesis of acridones has been developed using vinyl malononitriles (including β-aryl and β-alkyl substituted variants like ethylidene malononitrile derivatives) and ortho-nitrochalcones. acs.org This process, promoted by a base and a copper(I) salt, involves a Michael-cyclization-aromatization sequence followed by a regioselective ipso-amination, forming two new rings and three new bonds in a single operation. acs.org Similarly, the formation of polyhydronaphthalenes from aldehydes, malononitrile, and cyclohexanone is rationalized as a tandem sequence of Knoevenagel condensation, Michael addition, and cyclization. semanticscholar.org

Derivatization Strategies and Functionalization Routes

The chemical structure of ethylidene malononitrile, featuring an electron-deficient alkene and two cyano groups, makes it highly susceptible to a variety of transformations, enabling diverse derivatization and functionalization strategies.

One primary route for derivatization is through cycloaddition reactions. The palladium-catalyzed [3 + 2] cycloaddition to form cyclopentenes is a key example of how the double bond can be functionalized to create new carbocyclic systems. acs.org For derivatives like 2-(1-(4-Fluorophenyl)ethylidene)malononitrile, the potential for Diels-Alder reactions, where the compound acts as a diene, opens pathways to cyclohexene (B86901) derivatives. smolecule.com

The activated double bond is also a prime target for nucleophilic addition. The tandem reactions that form acridones and polyhydronaphthalenes are initiated by a Michael addition, where a nucleophile attacks the double bond of an ethylidene malononitrile derivative. semanticscholar.orgacs.org Furthermore, the cyano groups themselves can undergo nucleophilic attack, providing another handle for functionalization and the creation of new chemical entities. smolecule.com

More advanced strategies involve the direct functionalization of C-H bonds. While specific examples on ethylidene malononitrile are emerging, the principles of C-H functionalization are widely applied to related aromatic and heterocyclic systems to install new functional groups without pre-functionalized starting materials. acs.org Given its structure, ethylidene malononitrile and its derivatives are attractive substrates for developing new functionalization methods, including electrochemical strategies that activate alkenes for reaction with a wide range of nucleophiles. wisc.edu

Mechanistic Investigations of Reactions Involving Propanedinitrile, Ethylidene

Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for constructing cyclic compounds. Ethylidene propanedinitrile, with its activated π-system, can participate as a 2π component in various cycloaddition reactions, most notably the Diels-Alder and [3+2] cycloadditions. sigmaaldrich.com

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Due to the electron-withdrawing cyano groups, ethylidene propanedinitrile and its derivatives are excellent dienophiles for reactions with electron-rich dienes. sigmaaldrich.com

The mechanism is pericyclic, involving a cyclic transition state where two new carbon-carbon sigma bonds are formed simultaneously. wikipedia.org The stereoselectivity of the reaction is a key feature. For example, the reaction of an ethylidene propanedinitrile derivative with cyclopentadiene (B3395910) typically shows a preference for the endo adduct. This preference is explained by secondary orbital interactions in the transition state, where the π-system of the electron-withdrawing groups on the dienophile interacts favorably with the developing π-system of the newly forming ring.

Table 2: Diels-Alder Reaction Data

| Diene | Dienophile | Conditions | Major Product Stereochemistry | Ref |

|---|---|---|---|---|

| Cyclopentadiene | 2-[1-(4-Aminophenyl)ethylidene]propanedinitrile | Toluene, Reflux | Endo adduct |

Beyond [4+2] cycloadditions, ethylidene propanedinitrile is also a competent partner in [3+2] cycloaddition reactions, which form five-membered rings. nih.govnih.gov A notable example is the palladium-catalyzed three-component reaction between a propargyl compound, an ethylidene malononitrile (B47326), and allyltributylstannane (B1265786). acs.org

The proposed mechanism for this transformation is intricate and involves several organometallic intermediates. acs.org

Palladium-Allene Formation : The reaction initiates with the interaction of the palladium(0) catalyst with the propargyl compound to form a 1,2-propadienylpalladium (allene) intermediate.

Nucleophilic Attack : The allyltributylstannane, acting as a nucleophile, attacks the central sp-hybridized carbon of the palladium-allene complex.

Palladium Carbene Formation : This attack generates a palladium carbene complex.

Cycloaddition : The palladium carbene then undergoes a formal [3+2] cycloaddition with the electron-deficient alkene of the ethylidene malononitrile. This step forms a (σ-allyl)palladium complex, which is in equilibrium with a (π-allyl)palladium complex.

Ring Closure : The final cyclopentene (B43876) product is formed via an intramolecular C-alkylation, where the stabilized carbanion attacks the π-allyl moiety, regenerating the palladium(0) catalyst. acs.org

This reaction provides a pathway to highly substituted cyclopentenes under mild conditions. acs.org

Diels-Alder Reaction Pathways

Condensation Reaction Mechanisms

Condensation reactions are fundamental to the synthesis of ethylidene propanedinitrile itself and are also a key reaction type for its derivatives. ontosight.aiontosight.ai The most common synthetic route to ethylidene propanedinitrile is the Knoevenagel condensation of an appropriate ketone (e.g., acetophenone) with malononitrile. researchgate.net

The mechanism of the Knoevenagel condensation is typically base-catalyzed:

Carbanion Formation : A base (e.g., piperidine, ammonium (B1175870) acetate) abstracts an acidic proton from the central carbon of malononitrile, creating a highly nucleophilic carbanion that is stabilized by the two nitrile groups. cdnsciencepub.com

Nucleophilic Attack : The carbanion attacks the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxide intermediate.

Protonation : The alkoxide intermediate is protonated by the conjugate acid of the base or by a protic solvent, yielding a β-hydroxy dinitrile adduct.

Dehydration : Under the reaction conditions, this adduct readily undergoes dehydration (elimination of a water molecule) to form the final, thermodynamically stable, conjugated product: ethylidene propanedinitrile. cdnsciencepub.com

Furthermore, ethylidene propanedinitrile derivatives can undergo subsequent condensation reactions. For instance, 2-[1-(5-bromo-benzofuran-2-yl)-ethylidene]malononitrile reacts with aromatic aldehydes in the presence of a base to yield allylidene malononitrile derivatives, extending the conjugated system. ekb.eg

Advanced Photochemical Transformations

Photochemistry offers unique reaction pathways that are often inaccessible through thermal methods. researchgate.net For ethylidene propanedinitrile and related compounds, photochemical transformations can induce specific structural changes. tesisenred.net

One documented reaction is the UV-induced cleavage of the carbon-carbon double bond in a derivative, 2-[1-(4-aminophenyl)ethylidene]propanedinitrile, when treated with N-bromosuccinimide (NBS). The mechanism likely involves the photochemical generation of bromine radicals from NBS. These radicals can add to the double bond, leading to an unstable intermediate that fragments, ultimately cleaving the C=C bond and producing aryl ketones and malononitrile byproducts.

Another area of advanced photochemical transformations involves the use of photosensitizers to generate radical intermediates. acs.orgtue.nl For example, a general method for the cyanation of C(sp³)–H bonds uses a photoexcited ketone, like benzophenone, to abstract a hydrogen atom, creating a carbon-centered radical. This radical can then be trapped by a cyanide source such as tosyl cyanide (TsCN) to form a new C-CN bond. acs.org While not a direct transformation of the ethylidene propanedinitrile double bond, this type of photochemical mechanism could be applied to derivatives containing susceptible C-H bonds, illustrating the potential for advanced, light-induced modifications of these molecules. The core photochemical event is the generation of radicals via photoinduced electron transfer or atom transfer, which then drive the desired chemical reaction. nih.gov

Computational and Theoretical Chemistry Studies of Propanedinitrile, Ethylidene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of Propanedinitrile, ethylidene-. These methods provide a microscopic understanding of the molecule's behavior.

Ab Initio Methods

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, serve as a benchmark for theoretical studies. For molecules like Propanedinitrile, ethylidene-, methods such as Hartree-Fock (HF), Møller-Plesset (MP2), and Configuration Interaction (CISD) can be employed to determine optimized geometries and relative stabilities of various conformations. researchgate.net Although detailed ab initio studies specifically on isolated ethylidenemalononitrile are not extensively documented in the provided search results, these methods are foundational for understanding more complex systems incorporating this moiety. researchgate.net For instance, high-level ab initio calculations have been instrumental in studying the dissociation and isomerization pathways of related hydrocarbon radicals, providing insights into reaction mechanisms that are critical for understanding chemical reactivity. researchgate.net The principles of these methods, such as the single-reference ab initio approaches for calculating excited states, are crucial for accurately predicting the electronic and optical properties of larger molecules. rsc.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying molecules like Propanedinitrile, ethylidene-, particularly when it is incorporated into larger systems for applications in nonlinear optics (NLO). rsc.orgresearchgate.net DFT calculations, often using functionals like B3LYP and CAM-B3LYP with basis sets such as 6-311G(d,p), are employed to investigate the electronic and photophysical properties. rsc.orgmdpi.com

A key area of study is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies of these orbitals and the resulting HOMO-LUMO energy gap (Egap) are critical descriptors of a molecule's chemical reactivity, stability, and electronic properties. rsc.orgmdpi.com A smaller Egap generally indicates lower kinetic stability, higher chemical reactivity, and enhanced polarizability, which are desirable traits for NLO materials. researchgate.net

Studies on complex molecules incorporating Propanedinitrile, ethylidene- (often referred to as ethylidenemalononitrile or EMN in this context) as an electron-accepting group have shown its effectiveness in reducing the HOMO-LUMO energy gap. rsc.orgresearchgate.net This reduction facilitates intramolecular charge transfer (ICT), a key mechanism for generating NLO responses. rsc.orgmdpi.com

Global reactivity parameters, derived from HOMO and LUMO energies, provide further insights into the molecule's behavior. These parameters include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (σ). rsc.orgmdpi.com

| Parameter | Formula | Significance |

| Ionization Potential (IP) | I ≈ -EHOMO | Electron-donating ability |

| Electron Affinity (EA) | A ≈ -ELUMO | Electron-accepting ability |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons |

| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution |

| Global Softness (σ) | σ = 1 / η | Reciprocal of hardness |

Table 1: Global Reactivity Parameters and their Significance. rsc.orgmdpi.com

Time-Dependent DFT (TD-DFT) calculations are also utilized to predict the UV-visible absorption spectra of molecules containing the ethylidenemalononitrile unit. rsc.orgmdpi.com These calculations have shown good agreement with experimental data and are crucial for understanding how structural modifications influence the absorption wavelengths (λmax). researchgate.netmdpi.com For instance, incorporating the ethylidenemalononitrile group into quinoline-carbazole systems leads to a significant bathochromic (red) shift in the absorption spectra, indicating a reduction in the energy required for electronic excitation. mdpi.com

Semi-Empirical Methods for Molecular Conformation and Conjugation Analysis

Semi-empirical methods, such as AM1 and PM3, offer a computationally less expensive alternative to ab initio and DFT methods, making them suitable for studying larger molecules and reaction pathways. researchgate.net These methods have been used to investigate the nucleophilic addition reactions of active methylene (B1212753) nitriles, including the anion of malononitrile (B47326), to α,β-unsaturated nitriles like Propanedinitrile, ethylidene-.

One study used the AM1 method to explore the reaction pathways of cyanothioacetamide addition to ethylidenemalononitrile. The calculations helped to determine the optimized geometries of the transition states and the resulting adducts, providing insights into the reaction mechanism. Such studies are valuable for understanding the reactivity of the conjugated double bond in Propanedinitrile, ethylidene-.

Semi-empirical methods are also employed to calculate the first static hyperpolarizabilities (β), a measure of a molecule's second-order NLO response. researchgate.net By optimizing molecular geometries and calculating the HOMO-LUMO gaps, these methods can help in the design of novel NLO materials. researchgate.net The analysis of molecular orbitals within this framework provides a qualitative picture of the intramolecular charge transfer that gives rise to the NLO properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: Theoretical Frameworks for Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. Although no specific QSAR models for Propanedinitrile, ethylidene- were found in the search results, the theoretical framework is applicable. A QSAR study would involve:

Descriptor Calculation: Computing a range of molecular descriptors for Propanedinitrile, ethylidene- and its derivatives. These can include constitutional, topological, geometric, and electronic descriptors. DFT calculations, for example, can provide electronic descriptors like HOMO/LUMO energies and dipole moments. scispace.comresearchgate.net

Model Development: Using statistical methods to build a model that correlates these descriptors with a specific activity, such as cytotoxicity or receptor binding affinity.

Model Validation: Rigorously testing the model's predictive power.

Spectroscopic Characterization and Advanced Analytical Techniques for Propanedinitrile, Ethylidene

Vibrational Spectroscopy (IR and Raman) for Structural Elucidation and Conformational Analysis

The key functional groups in propanedinitrile, ethylidene- give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. The most prominent of these is the nitrile (C≡N) stretching vibration. This band is typically strong and sharp in the IR spectrum, appearing in the region of 2200–2250 cm⁻¹. For instance, in derivatives such as 2-[1-(5-bromo-benzofuran-2-yl)-ethylidene]malononitrile, the C≡N stretch is observed at 2200 cm⁻¹. ekb.eg

The carbon-carbon double bond (C=C) of the ethylidene group results in a stretching vibration that is typically observed in the 1620-1680 cm⁻¹ region. cdnsciencepub.com The intensity of this absorption can vary. The spectrum also contains bands corresponding to C-H stretching and bending vibrations. The sp² C-H stretch of the vinylidene proton appears above 3000 cm⁻¹, while the sp³ C-H stretches of the methyl group are found just below 3000 cm⁻¹.

Conformational analysis of related molecules, such as methoxymethylene-propanedinitrile and its derivatives, has been performed using vibrational spectroscopy. cas.cz These studies, often supported by computational calculations, help in identifying the most stable conformers present in different phases (solid, liquid, or in solution). cas.czresearchgate.net For propanedinitrile, ethylidene-, similar studies would involve analyzing the vibrational spectra for the presence of different conformers, potentially arising from the rotation around the C-C single bond.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| C≡N Stretch | 2200 - 2250 | Strong and sharp in IR |

| C=C Stretch | 1620 - 1680 | Variable intensity |

| sp² C-H Stretch | > 3000 | |

| sp³ C-H Stretch | < 3000 | |

| C-H Bending | 1375 - 1475 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural connectivity of propanedinitrile, ethylidene-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the ethylidene group give rise to distinct signals. A study has demonstrated the existence of ethylidene malononitrile (B47326) in equilibrium with its precursors, and its ¹H NMR signals were identified. cdnsciencepub.com The methyl protons (CH₃) appear as a doublet, and the vinylic proton (=CH) appears as a quartet due to spin-spin coupling with each other. cdnsciencepub.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the two nitrile groups (C≡N) are expected to resonate at approximately 112-113 ppm. rsc.org The quaternary carbon of the double bond, C=C(CN)₂, would appear at a lower field, while the vinylic carbon (=CH) would be at a higher field. The methyl carbon would have the highest field chemical shift. The specific chemical shifts for various substituted ethylidene malononitriles have been reported, showing how different electronic environments affect the resonance frequencies. rsc.orgamazonaws.com

Table 1: ¹H NMR Data for Propanedinitrile, ethylidene-

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| =CH | 7.98 | Quartet | 7.2 | cdnsciencepub.com |

| CH₃ | 2.25 | Doublet | 7.2 | cdnsciencepub.com |

Table 2: Representative ¹³C NMR Data for Substituted Ethylidene Malononitriles

| Compound | C=C(CN)₂ | C=C(CN)₂ | C≡N | C≡N | =C-C | =C-CH₃ | Reference |

| 2-(1-phenylethylidene)malononitrile | 175.59 | 84.66 | 112.82 | 112.75 | 135.85 | 24.33 | rsc.org |

| 2-(1-(3-bromophenyl)ethylidene)malononitrile | 173.8 | 86.0 | 112.3 | 112.3 | 137.8 | 24.4 | amazonaws.com |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of propanedinitrile, ethylidene-, as well as to study its fragmentation patterns under ionization. The nominal molecular weight of the compound is 92.10 g/mol , with a precise mass of 92.037448136 Da as determined by high-resolution mass spectrometry (HRMS). nih.gov

Upon electron ionization (EI), the molecule forms a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For nitriles, it is common to observe an (M+1)⁺ peak in the mass spectrum. cdnsciencepub.com The fragmentation of propanedinitrile, ethylidene- would likely involve the loss of stable neutral molecules or radicals. Common fragmentation pathways could include the loss of a methyl radical (˙CH₃) to form an [M-15]⁺ ion, or the loss of a hydrogen cyanide molecule (HCN) to form an [M-27]⁺ ion. The stability of the resulting carbocations will dictate the most favorable fragmentation pathways. Analysis of the mass spectra of related, more complex molecules can provide further clues about the expected fragmentation. researchgate.net

Table 3: Key Mass Spectrometry Data for Propanedinitrile, ethylidene-

| Parameter | Value | Reference |

| Molecular Formula | C₅H₄N₂ | nih.gov |

| Molecular Weight | 92.10 g/mol | nih.gov |

| Exact Mass | 92.037448136 Da | nih.gov |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. uni-jena.dewalisongo.ac.id This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions.

The general procedure for such a determination involves growing a single crystal, collecting diffraction data using a diffractometer (often with Mo-Kα radiation), solving the structure using direct methods, and refining the model using least-squares techniques. walisongo.ac.id Such an analysis for propanedinitrile, ethylidene- would confirm the planarity of the C=C(CN)₂ group and provide precise geometric parameters.

Table 4: Example Crystal Data for a Derivative, 2-(4-methylbenzylidene)malononitrile (B52347)

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₈N₂ | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1 | researchgate.net |

| a (Å) | 7.0043 (5) | researchgate.net |

| b (Å) | 7.5270 (5) | researchgate.net |

| c (Å) | 9.5396 (6) | researchgate.net |

| α (°) | 106.757 (4) | researchgate.net |

| β (°) | 96.592 (4) | researchgate.net |

| γ (°) | 105.204 (4) | researchgate.net |

| Volume (ų) | 454.75 (5) | researchgate.net |

| Z | 2 | researchgate.net |

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Building Blocks for Complex Organic and Heterocyclic Scaffolds

Ethylidene malononitrile (B47326) and its derivatives are pivotal starting materials in the synthesis of diverse and complex heterocyclic systems. The electron-withdrawing nature of the two nitrile groups activates the double bond, making it susceptible to various chemical transformations, particularly cyclization reactions.

Researchers have demonstrated the utility of ethylidene malononitrile derivatives in constructing a variety of heterocyclic scaffolds. For instance, 2-[1-(5-Bromobenzofuran-2-yl)-ethylidene]malononitrile serves as a precursor for synthesizing pyrazole, thiophene (B33073), and thienopyrimidine derivatives. researchcommons.org Similarly, the reaction of 2-(1-(pyridin-4-yl)ethylidene)malononitrile, formed from the condensation of 4-acetylpyridine (B144475) and malononitrile, with cyclic β-diketones leads to the formation of complex chromene derivatives. nih.gov These multicomponent reactions highlight the efficiency of using ethylidene malononitrile to rapidly build intricate molecular architectures. nih.govoup.com

The reactivity of the ethylidene malononitrile core allows for its participation in various reaction types to yield these complex structures.

Development of Conjugated Systems for Electronic and Optical Materials

The conjugated system inherent in ethylidene malononitrile is fundamental to its application in the development of advanced electronic and optical materials. The ability to modify its structure allows for the fine-tuning of its electronic properties for specific functions. guidechem.com

Luminescent and Fluorescent Emitters

Derivatives of dinitriles, including ethylidene malononitrile, are utilized in the synthesis of luminescent materials. guidechem.com A notable application is in the creation of "turn-on" fluorescent indicators. Certain non-fluorescent ylidenemalononitrile enamines undergo a cyclization reaction upon reacting with primary amines, yielding highly fluorescent cyclic amidine products. acs.orgfsu.edu This process can result in an emission intensity increase of up to 900-fold compared to the starting material. acs.orgfsu.edu

This unique property makes them valuable as sensors for detecting primary amines, with potential applications in monitoring chemical leakage or food spoilage. fsu.eduresearchgate.net By altering the substituents on the enamine, the fluorescence emission can be tuned across the visible spectrum, from cyan to orange. acs.org Furthermore, the ethylidene malononitrile moiety has been incorporated as an end-capped acceptor in the design of π-conjugated chromophores for organic photovoltaic cells. researchgate.net A specific derivative, [18F]FDDNP, is a known fluorescent dye used as a molecular probe in medical imaging. nih.govresearchgate.net

Organic Conductive Materials

The field of organic electronics leverages dinitrile derivatives for the synthesis of organic conductive materials. guidechem.com Ethylidene malononitrile's structure is conducive to creating materials for organic semiconductors, which are critical components in Organic Field-Effect Transistors (OFETs). european-mrs.comresearchgate.net While data on the parent compound is limited, related aminomalononitrile (B1212270) derivatives are being investigated for their conductive properties and potential use in organic electronics and sensors. smolecule.com

For example, research into anthracene-based structures incorporating an ethylidene malononitrile derivative for organic solar cells (OSCs) has shown promising results, indicating its role as a candidate for such applications. european-mrs.com The electrical properties of related semiconductor precursors underscore the potential of this class of compounds.

Polymer Science Applications and Advanced Material Design

Ethylidene malononitrile and its derivatives are emerging as important components in polymer science and the design of advanced materials. General dinitrile derivatives are known to be used in the synthesis of polymer coating binders and adhesives. guidechem.com

More specifically, derivatives of ethylidene malononitrile can be explored for creating new materials with tailored electronic or optical properties. smolecule.com Research has shown that a derivative, 2-(1-(4-aminophenyl)ethylidene)malononitrile, can be used as a building block for synthesizing poly-functionalized heterocyclic compounds which can be incorporated into polymer backbones. bohrium.com For instance, arylidenemalononitriles are used in polymer chemistry. The reactive nature of the ethylidene malononitrile unit allows it to serve as a precursor for polymers or other advanced materials. smolecule.com

Intermediates in Fine Chemical Synthesis

Beyond complex heterocycles and polymers, ethylidene malononitrile is a crucial intermediate in the broader field of fine chemical synthesis. ontosight.ai Its derivatives are vital for producing a range of organic compounds, including those for the pharmaceutical and agrochemical industries. lookchem.com

The versatility of the compound is demonstrated by its ability to undergo various reactions such as oxidation and reduction to create diverse chemical structures. For example, the 2-[1-(4-Aminophenyl)ethylidene]propanedinitrile derivative is used as a precursor for dyes and pigments in the textile industry and other specialty chemicals. The conjugated system also makes it a candidate for dye production. This role as a versatile building block makes it a valuable compound in the synthesis of a multitude of fine chemicals. smolecule.comsmolecule.com

Compound Names Mentioned

Electrochemical and Photochemical Properties and Their Research Implications

Electrochemical Behavior and Redox Characteristics

The electrochemical properties of a molecule, such as its redox potentials, provide insight into its ability to accept or donate electrons. These characteristics are crucial for applications in areas like organic electronics and redox-active materials. For propanedinitrile, ethylidene-, the presence of the electron-withdrawing nitrile groups and the carbon-carbon double bond dictates its electrochemical nature.

Detailed experimental data from techniques like cyclic voltammetry for the parent propanedinitrile, ethylidene- are not readily found in the surveyed literature. However, studies on related donor-acceptor systems and theoretical calculations on similar structures can provide a general understanding. acs.orgsci-hub.seresearchgate.net The dicyanovinyl group is a potent electron acceptor. Therefore, it is expected that propanedinitrile, ethylidene- would undergo reduction at relatively accessible potentials. The reduction would likely involve the acceptance of electrons into the lowest unoccupied molecular orbital (LUMO), which is expected to be localized along the dicyanovinyl moiety.

The oxidation potential, conversely, is anticipated to be high, as the molecule lacks significant electron-donating groups. Oxidation would involve the removal of an electron from the highest occupied molecular orbital (HOMO). The specific potentials would be highly dependent on the solvent and electrolyte system used in any experimental setup.

Research Implications:

A thorough understanding of the electrochemical behavior of propanedinitrile, ethylidene- could open avenues for its use as a building block in the design of novel organic electronic materials. For instance, by incorporating this unit into larger conjugated systems, its electron-accepting properties could be harnessed for applications in n-type organic field-effect transistors (OFETs) or as an acceptor component in organic photovoltaics (OPVs). The lack of specific data highlights an area for future research, where experimental techniques like cyclic voltammetry, complemented by computational studies, could precisely map out its redox characteristics. researchgate.netrsc.orgnih.gov

Table 1: Electrochemical Data for Propanedinitrile, ethylidene-

| Parameter | Value | Conditions |

| Reduction Potential (Ered) | Data not available | |

| Oxidation Potential (Eox) | Data not available | |

| HOMO Energy Level | Data not available | |

| LUMO Energy Level | Data not available |

Light-Induced Reactivity and Photo-Physical Processes

The photochemical and photophysical properties of a molecule describe its interaction with light, including absorption, emission, and any chemical reactions that occur from an electronically excited state. For propanedinitrile, ethylidene-, the conjugated π-system is expected to absorb ultraviolet (UV) radiation, leading to electronic transitions (e.g., π to π* transitions).

Specific experimental data such as the UV-Vis absorption maximum (λmax), molar extinction coefficient (ε), fluorescence emission wavelength, and quantum yield (Φ) for the parent propanedinitrile, ethylidene- are not detailed in the available literature. However, research on derivatives, such as 2-[1-(4-Aminophenyl)ethylidene]propanedinitrile, shows that these types of molecules can undergo photochemical reactions. For instance, UV-induced C=C bond cleavage has been observed in the presence of N-bromosuccinimide. rsc.org This suggests that the ethylidene double bond in the parent compound could also be susceptible to light-induced transformations.

The photophysical processes of related malononitrile (B47326) derivatives often involve rapid non-radiative decay pathways from the excited state, which can lead to low fluorescence quantum yields. The presence of the flexible ethylidene group may also contribute to non-radiative decay through torsional motion in the excited state.

Research Implications:

The potential for light-induced reactivity makes propanedinitrile, ethylidene- an interesting candidate for applications in photochemistry and materials science. For example, its ability to undergo photochemical cleavage could be exploited in the design of photoresists or for the synthesis of other functional molecules. A detailed characterization of its photophysical properties, including transient absorption spectroscopy, would be necessary to fully understand the excited-state dynamics and explore its potential as a photosensitizer or in the development of photochromic materials. rsc.org The absence of this fundamental data underscores a gap in the current scientific literature.

Table 2: Photo-Physical Data for Propanedinitrile, ethylidene-

| Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λmax) | Data not available | |

| Molar Extinction Coefficient (ε) | Data not available | |

| Emission Maximum (λem) | Data not available | |

| Fluorescence Quantum Yield (Φf) | Data not available |

Q & A

Basic Research Question

- Informed consent: Disclose risks of cytotoxicity assays to participants if human cell lines (e.g., HeLa) are used.

- Data integrity: Avoid selective reporting of positive results; publish negative data (e.g., null antioxidant effects) to prevent bias.

- Compliance: Follow institutional review board (IRB) guidelines for hazardous chemical use, emphasizing waste disposal and exposure limits .

What methodologies validate the purity of propanedinitrile derivatives in synthetic organic chemistry?

Basic Research Question

- Chromatography: HPLC with C18 columns (acetonitrile/water gradient) or GC-MS (HP-5MS column) to detect residual solvents or side products.

- Elemental analysis: Confirm C, H, N composition within ±0.3% of theoretical values.

- Melting point consistency: Compare observed vs. literature values (±2°C tolerance) to identify polymorphic contamination .

How can conflicting reports on the biological activity of propanedinitrile derivatives be systematically analyzed?

Advanced Research Question

- Meta-analysis: Aggregate data from published IC values using PRISMA guidelines, adjusting for variability in assay conditions (e.g., cell line, incubation time).

- Dose-response reanalysis: Apply Hill slope models to identify outlier studies with non-sigmoidal curves.

- Machine learning: Train random forest models on structural descriptors (e.g., LogP, polar surface area) to predict activity trends and identify understudied derivatives .

What are the optimal conditions for stabilizing propanedinitrile derivatives in long-term storage?

Basic Research Question

- Temperature: Store at −20°C in amber vials to prevent photodegradation.

- Humidity control: Use desiccants (silica gel) in sealed containers to avoid hydrolysis.

- Solvent choice: Dissolve in anhydrous DMSO or DMF for >6-month stability, confirmed via periodic NMR checks .

How can researchers design a robust structure-activity relationship (SAR) study for propanedinitrile-based antimicrobial agents?

Advanced Research Question

Derivative library: Synthesize analogs with substituent variations (e.g., halogens, alkyl chains) at the ethylidene position.

Bioassays:

- MIC determination: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.

- Time-kill kinetics: Monitor bactericidal effects at 0–24 hours.

QSAR modeling: Use MOE or Schrödinger to correlate electronic parameters (e.g., σ-Hammett) with activity, validating via leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.